Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate is an organic compound characterized by its unique structure, which includes a hexyloxyphenyl group and an oxohexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-hexyloxyphenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters, amides, or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The hexyloxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate
- Ethyl 6-(4-butoxyphenyl)-6-oxohexanoate
- Ethyl 6-(4-ethoxyphenyl)-6-oxohexanoate
Uniqueness
Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate is unique due to the presence of the hexyloxy group, which imparts specific physical and chemical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological systems, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 6-(4-hexoxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-3-5-6-9-16-24-18-14-12-17(13-15-18)19(21)10-7-8-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOKHXNDOWXDPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645799 |
Source
|
Record name | Ethyl 6-[4-(hexyloxy)phenyl]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-91-0 |
Source
|
Record name | Ethyl 6-[4-(hexyloxy)phenyl]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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